5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
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Overview
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is a chemical compound with the CAS Number: 2416229-93-9 . It has a molecular weight of 291.02 . The IUPAC name for this compound is 5-bromo-3-(perfluoroethyl)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 102-104 . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Derivatives and Biological Activities
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition properties. Some derivatives have shown significant activities against human blood clot formation and bacterial strains like Escherichia coli (Ahmad et al., 2017).
Chemical Transformations and Amination
The compound is involved in selective amination reactions, demonstrated by the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). This indicates its utility in producing specific aminated pyridine derivatives.
Antitumor Properties
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for antitumor properties. Certain derivatives displayed considerable in vitro antitumor properties against a variety of human tumor cell lines, including breast cancer (Girgis, Hosni, & Barsoum, 2006).
Spectroscopic and Optical Studies
Spectroscopic characterization and density functional theory (DFT) studies of derivatives have been conducted. These studies include molecular electrostatic potential and dipole measurements, important for understanding the electronic properties of the molecules (Vural & Kara, 2017).
Synthesis of Functionalized Derivatives
The compound is used in the synthesis of highly functionalized derivatives, such as aminoalkyl-2-(trifluoromethyl)-1H-pyrroles, which have potential applications in various fields including organic synthesis and drug discovery (Zanatta et al., 2021).
Fluorinated Heterocyclic Scaffold Synthesis
It serves as a precursor in the synthesis of fluorinated heterocyclic scaffolds, which are attractive due to their potential applications in pharmaceuticals and agrochemicals (Revanna et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJMDVMRHZZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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